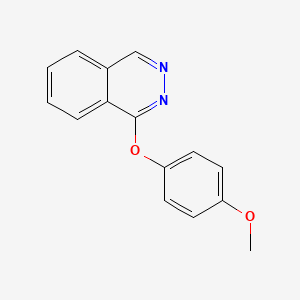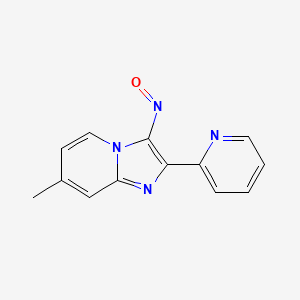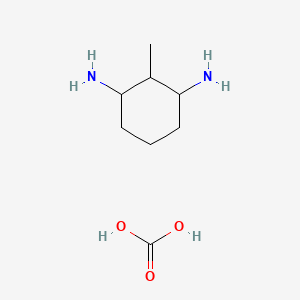
Ethyl hydrogen sulphate, neodymium(3+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium ethylsulfate is a chemical compound with the formula Nd(C₂H₅SO₄)₃·9H₂O. It is a coordination compound where neodymium is bonded to ethylsulfate ligands. This compound is known for its unique electronic and magnetic properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neodymium ethylsulfate can be synthesized by reacting neodymium oxide with ethylsulfuric acid in an aqueous medium. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired hydrate form .
Industrial Production Methods: In industrial settings, neodymium ethylsulfate is produced by dissolving neodymium oxide in sulfuric acid, followed by the addition of ethanol to introduce the ethylsulfate group. The solution is then crystallized to obtain the hydrated form of neodymium ethylsulfate .
Análisis De Reacciones Químicas
Types of Reactions: Neodymium ethylsulfate undergoes various chemical reactions, including:
Oxidation: Neodymium in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced, typically using strong reducing agents.
Substitution: Ethylsulfate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Ligand exchange reactions using different sulfur-containing ligands.
Major Products Formed:
Oxidation: Higher oxidation state neodymium compounds.
Reduction: Lower oxidation state neodymium compounds.
Substitution: Neodymium complexes with different ligands.
Aplicaciones Científicas De Investigación
Neodymium ethylsulfate has a wide range of applications in scientific research:
Chemistry: Used in studies of electronic spectra and magnetic properties due to its unique electronic transitions.
Biology: Investigated for potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential in targeted drug delivery systems.
Industry: Utilized in the production of high-performance magnets and other electronic devices.
Mecanismo De Acción
The mechanism of action of neodymium ethylsulfate involves its interaction with magnetic fields and electronic transitions. The compound’s unique electronic structure allows it to undergo specific transitions that are useful in various applications. The molecular targets include the electronic orbitals of neodymium, which interact with external magnetic fields to produce measurable effects .
Comparación Con Compuestos Similares
Neodymium Chloride (NdCl₃): Exhibits similar electronic properties but different solubility and reactivity.
Neodymium Nitrate (Nd(NO₃)₃): Similar in terms of electronic transitions but differs in its chemical reactivity and applications.
Neodymium Acetate (Nd(CH₃COO)₃): Shares some magnetic properties but has different ligand interactions.
Uniqueness: Neodymium ethylsulfate is unique due to its specific ligand environment, which provides distinct electronic and magnetic properties. This makes it particularly useful in specialized applications such as electronic spectroscopy and magnetic studies .
Propiedades
Número CAS |
3368-35-2 |
|---|---|
Fórmula molecular |
C6H15NdO12S3 |
Peso molecular |
519.6 g/mol |
Nombre IUPAC |
ethyl sulfate;neodymium(3+) |
InChI |
InChI=1S/3C2H6O4S.Nd/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 |
Clave InChI |
PYJXVGLTEUNYFE-UHFFFAOYSA-K |
SMILES canónico |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Nd+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




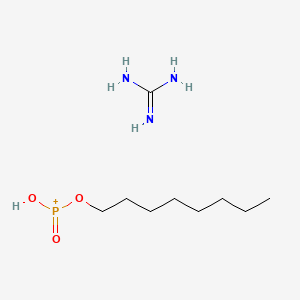

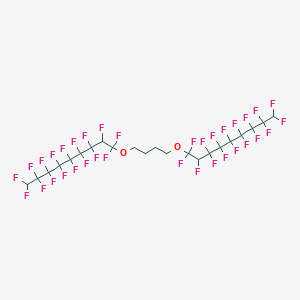
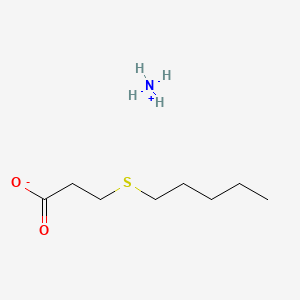
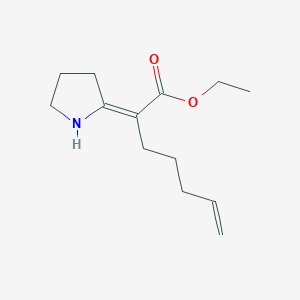
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
